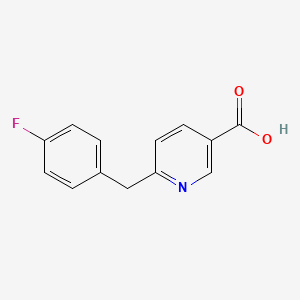
3-azido-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-azido-N-methylpropanamide is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-N-methylpropanamide typically involves the reaction of N-methylpropanamide with sodium azide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the safe handling of the azide group, which is known for its explosive nature .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a continuous flow process to minimize the risks associated with handling azides. The use of automated systems and stringent safety protocols would be essential to ensure the safe and efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-azido-N-methylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide is commonly used as the azide source.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides.
Major Products Formed
Substitution Reactions: Various substituted amides.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amines.
Applications De Recherche Scientifique
3-azido-N-methylpropanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-azido-N-methylpropanamide largely depends on the specific application. In bioorthogonal chemistry, the azido group reacts with alkynes to form stable triazoles via the Huisgen cycloaddition. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems . The azido group can also be reduced to an amine, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-azido-N-methylacetamide
- 3-azido-N-methylbutanamide
- 3-azido-N-methylpentanamide
Uniqueness
3-azido-N-methylpropanamide is unique due to its specific chain length and the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C4H8N4O |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-azido-N-methylpropanamide |
InChI |
InChI=1S/C4H8N4O/c1-6-4(9)2-3-7-8-5/h2-3H2,1H3,(H,6,9) |
Clé InChI |
QJKCPTNHCMJSHU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12312850.png)
![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)

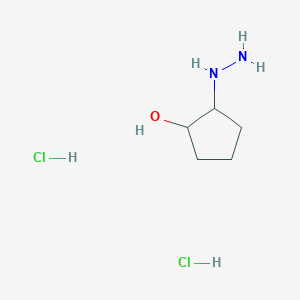
![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)

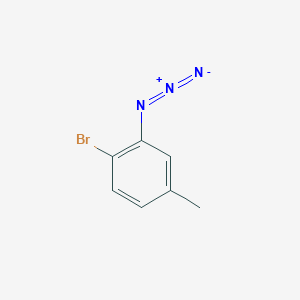
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)
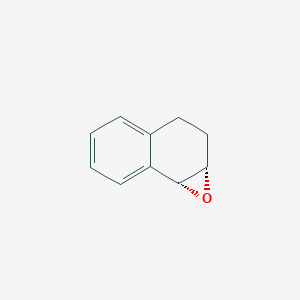
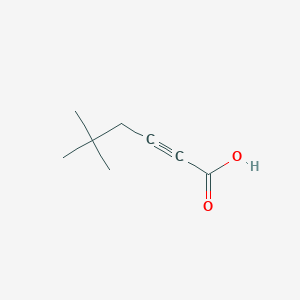
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

